2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid
2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid
Brand Name:
Vulcanchem
CAS No.:
154902-09-7
VCID:
VC21165592
InChI:
InChI=1S/C11H13NO5/c1-4(11(15)16)12-9(13)7-5-2-3-6(17-5)8(7)10(12)14/h4-8H,2-3H2,1H3,(H,15,16)
SMILES:
CC(C(=O)O)N1C(=O)C2C3CCC(C2C1=O)O3
Molecular Formula:
C11H13NO5
Molecular Weight:
239.22 g/mol
2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid
CAS No.: 154902-09-7
Cat. No.: VC21165592
Molecular Formula: C11H13NO5
Molecular Weight: 239.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154902-09-7 |
|---|---|
| Molecular Formula | C11H13NO5 |
| Molecular Weight | 239.22 g/mol |
| IUPAC Name | 2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H13NO5/c1-4(11(15)16)12-9(13)7-5-2-3-6(17-5)8(7)10(12)14/h4-8H,2-3H2,1H3,(H,15,16) |
| Standard InChI Key | NCMPYJUFEPHMFT-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)N1C(=O)C2C3CCC(C2C1=O)O3 |
| Canonical SMILES | CC(C(=O)O)N1C(=O)C2C3CCC(C2C1=O)O3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator